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Compound of Interest

Compound Name: 4-Hydroxy-2-phenylbutanoic acid

Cat. No.: B3056023 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Hydroxy-2-phenylbutanoic acid. Due to the limited availability of public spectroscopic data for

4-Hydroxy-2-phenylbutanoic acid, this document focuses on its close structural isomer,

(R)-2-Hydroxy-4-phenylbutanoic acid. The presented data, including Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are essential for the structural

elucidation and characterization of this compound, which serves as a valuable building block in

the synthesis of various pharmaceutical agents.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for (R)-2-Hydroxy-4-

phenylbutanoic acid.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.35 - 7.15 m - Ar-H

4.25 t 6.5 CH(OH)

2.90 t 7.0 CH₂-Ar

2.15 - 1.95 m - CH₂-CH(OH)
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Note: Predicted data. Solvent and frequency not specified.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

178.5 C=O

141.0 Ar-C (quaternary)

128.8 Ar-CH

128.5 Ar-CH

126.2 Ar-CH

70.5 CH(OH)

35.0 CH₂-Ar

31.5 CH₂-CH(OH)

Note: Predicted data. Solvent and frequency not specified.

Table 3: IR Spectroscopic Data
Frequency (cm⁻¹) Assignment

3400 - 2400 (broad) O-H stretch (carboxylic acid)

3350 (broad) O-H stretch (alcohol)

3030 C-H stretch (aromatic)

2930 C-H stretch (aliphatic)

1710 C=O stretch (carboxylic acid)

1600, 1495, 1450 C=C stretch (aromatic)

1210 C-O stretch (acid/alcohol)

740, 700 C-H bend (aromatic, monosubstituted)

Note: Characteristic absorption ranges for the functional groups present.
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Table 4: Mass Spectrometry Data
m/z Interpretation

180.0786 [M]⁺ (Molecular Ion)

162 [M - H₂O]⁺

131 [M - COOH - H₂]⁺

105 [C₆H₅CH₂CH₂]⁺

91 [C₇H₇]⁺ (Tropylium ion)

Note: Fragmentation pattern is predicted based on the structure.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the

characterization of compounds like 4-Hydroxy-2-phenylbutanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Approximately 5-10 mg of the solid 4-Hydroxy-2-phenylbutanoic acid is accurately

weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or

D₂O).

The solution is transferred to a 5 mm NMR tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for

calibration of the chemical shift scale to 0 ppm.

Data Acquisition:
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¹H NMR: Proton NMR spectra are acquired using a standard pulse sequence. Key

parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient

number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR: Carbon-13 NMR spectra are acquired with proton decoupling to simplify the

spectrum to single lines for each unique carbon atom. A larger number of scans is typically

required due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

A small amount of the solid sample is placed directly onto the ATR crystal.

A pressure arm is engaged to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet):

Approximately 1-2 mg of the sample is ground with ~100 mg of dry potassium bromide (KBr)

using an agate mortar and pestle until a fine, homogeneous powder is obtained.

The mixture is then compressed in a pellet press to form a thin, transparent pellet.

Data Acquisition:

A background spectrum of the empty spectrometer (or the KBr pellet matrix) is recorded.

The sample is placed in the infrared beam path, and the spectrum is recorded, typically in

the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
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Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or

liquid chromatograph (LC-MS).

Sample Preparation (for GC-MS):

The carboxylic acid and alcohol functional groups are often derivatized (e.g., silylation) to

increase volatility.

A solution of the derivatized analyte is prepared in a suitable volatile solvent.

Data Acquisition (Electron Ionization - EI):

The sample is introduced into the ion source where it is vaporized and bombarded with a

high-energy electron beam (typically 70 eV).

This causes ionization and fragmentation of the molecule.

The resulting charged fragments are separated by the mass analyzer based on their mass-

to-charge ratio (m/z) and detected.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

a chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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